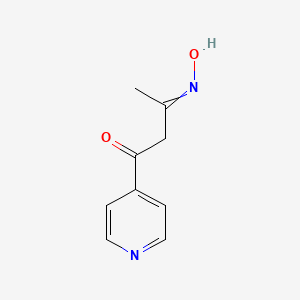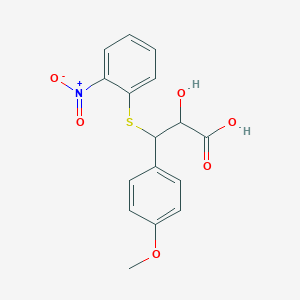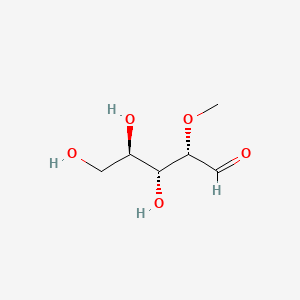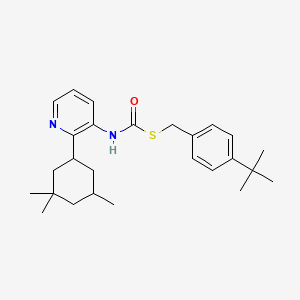
1,1-Dimethyl-1-germacyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1-germacyclobutane is an organogermanium compound with the molecular formula C₅H₁₂Ge It is a cyclic compound featuring a germanium atom in a four-membered ring structure, substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1-germacyclobutane can be synthesized through the cyclization of dimethylchlorogermane. The reaction typically involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with dimethylchlorogermane to form the desired germacyclobutane compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-1-germacyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield germyl derivatives.
Substitution: The germanium atom in the ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Germanium dioxide and other oxidized germanium compounds.
Reduction: Germyl derivatives.
Substitution: Substituted germacyclobutanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1-germacyclobutane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1,1-dimethyl-1-germacyclobutane involves its interaction with various molecular targets, depending on the specific reaction or application. In oxidation reactions, the germanium atom undergoes changes in oxidation state, leading to the formation of germanium dioxide. In substitution reactions, the germanium atom acts as a nucleophilic center, facilitating the replacement of substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Germacyclobutane: Lacks the two methyl groups present in 1,1-dimethyl-1-germacyclobutane.
Dimethylgermetane: Another organogermanium compound with a different ring structure.
Diallylgermetane: Contains allyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and properties. This makes it distinct from other germacyclobutanes and germetanes, providing unique opportunities for research and application in various fields .
Eigenschaften
CAS-Nummer |
21961-74-0 |
|---|---|
Molekularformel |
C5H12Ge |
Molekulargewicht |
144.78 g/mol |
IUPAC-Name |
1,1-dimethylgermetane |
InChI |
InChI=1S/C5H12Ge/c1-6(2)4-3-5-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
WLAOGJGZGDESEM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge]1(CCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)

![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)



![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)


![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)

![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)
